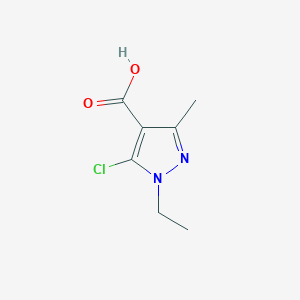

5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry name for this compound is 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, which precisely describes the substitution pattern on the pyrazole ring system. The molecular formula C₇H₉ClN₂O₂ indicates a molecular composition containing seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated to be 188.61 daltons, which corresponds to the sum of atomic masses of all constituent atoms.

The structural framework consists of a five-membered heterocyclic pyrazole ring containing two nitrogen atoms at positions 1 and 2, with the chlorine substituent located at position 5, an ethyl group attached to nitrogen at position 1, a methyl group at position 3, and a carboxylic acid functional group at position 4. The Chemical Abstracts Service registry numbers for this compound include 1248794-32-2 and 1461704-79-9, reflecting different registration entries for the same molecular structure. The simplified molecular-input line-entry system representation is provided as CCC1=NN(C(=C1C(=O)O)Cl)C, which encodes the complete molecular structure in a linear notation format.

The International Chemical Identifier key WAJBFTAZDQDTDB-UHFFFAOYSA-N provides a unique identifier for this specific compound structure. The molecular formula analysis reveals that the compound contains one carboxylic acid functional group contributing to its acidic properties, one chlorine atom that influences the electronic distribution within the ring system, and two alkyl substituents that affect the overall molecular geometry and lipophilicity characteristics.

Crystallographic Studies: X-ray Diffraction Analysis

The available search results do not contain detailed crystallographic data or X-ray diffraction analysis for 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. While computational molecular modeling data indicates specific three-dimensional conformational preferences, experimental crystallographic parameters such as unit cell dimensions, space group assignments, and precise atomic coordinates have not been reported in the accessible literature sources. The absence of detailed crystal structure data represents a significant gap in the complete structural characterization of this compound.

The molecular geometry optimization studies suggest that the compound adopts a relatively planar conformation for the pyrazole ring system, with the carboxylic acid group potentially existing in either syn or anti orientations relative to the ring nitrogen atoms. The chlorine substituent at position 5 introduces significant electronic effects that likely influence the overall crystal packing arrangements and intermolecular interaction patterns.

Further crystallographic investigation would be valuable for determining the precise bond lengths, bond angles, and torsional parameters that characterize the solid-state structure of this compound. Such studies would also provide insights into hydrogen bonding patterns between carboxylic acid groups of adjacent molecules and potential halogen bonding interactions involving the chlorine substituent.

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization data available for 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid includes limited information regarding nuclear magnetic resonance, infrared, and mass spectrometric properties. Mass spectrometric analysis reveals that the molecular ion peak appears at mass-to-charge ratio 189.04253 for the protonated molecular ion [M+H]⁺, confirming the molecular weight and elemental composition. Additional mass spectral fragmentation patterns include peaks at 211.02447 for the sodium adduct [M+Na]⁺ and 187.02797 for the deprotonated molecular ion [M-H]⁻.

The predicted collision cross section values provide insights into the gas-phase molecular geometry and ion mobility characteristics of the compound. The protonated molecular ion exhibits a collision cross section of 136.0 square angstroms, while the sodium adduct shows a value of 147.1 square angstroms. These measurements indicate the relative size and shape of the ionized molecule in the gas phase and correlate with the molecular volume and surface area characteristics.

Nuclear magnetic resonance spectroscopic data would be expected to show characteristic chemical shifts for the ethyl group protons, the methyl group protons, and the carboxylic acid proton. The pyrazole ring system typically exhibits distinctive nitrogen-hydrogen coupling patterns that provide structural confirmation. Infrared spectroscopic analysis would reveal characteristic absorption bands for the carboxylic acid carbonyl stretch, nitrogen-hydrogen stretching vibrations, and carbon-chlorine bond vibrations. However, detailed experimental spectroscopic data are not available in the current literature sources.

Tautomerism and Proton Disorder in Solid-State Configurations

The structural analysis of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid must consider potential tautomeric equilibria and proton disorder phenomena that may occur in solid-state configurations. The pyrazole ring system can potentially exist in different tautomeric forms, although the presence of the ethyl substituent on nitrogen-1 effectively locks the compound in a single tautomeric state by preventing proton migration between the two ring nitrogen atoms.

The carboxylic acid functional group at position 4 may exhibit conformational flexibility regarding the orientation of the hydroxyl group relative to the pyrazole ring plane. This rotational freedom can lead to different conformational isomers that may coexist in the crystal lattice or exhibit dynamic exchange processes. The proximity of the carboxylic acid group to the ring nitrogen atoms may also result in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements.

The chlorine substituent at position 5 introduces additional complexity through its electron-withdrawing effects that alter the electron density distribution within the pyrazole ring system. This electronic perturbation may influence the acidity of the carboxylic acid group and affect the hydrogen bonding capabilities of the molecule. The combination of electronic effects from the chlorine atom and steric effects from the ethyl and methyl substituents creates a unique molecular environment that determines the preferred solid-state configuration.

Theoretical calculations would be valuable for predicting the relative energies of different conformational states and identifying the most stable molecular geometry under solid-state conditions. Such studies could also provide insights into potential phase transitions or polymorphic behavior that might be observed under different crystallization conditions.

Comparative Analysis with Pyrazole-4-Carboxylic Acid Derivatives

The structural comparison of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with related pyrazole-4-carboxylic acid derivatives reveals important structure-activity relationships and substitution effects on molecular properties. The closely related compound 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid differs only in the positioning of the ethyl and methyl substituents, with the ethyl group located at position 3 and the methyl group at position 1. This isomeric relationship provides an excellent opportunity to examine the effects of substituent positioning on molecular geometry and chemical properties.

Another important comparative compound is 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, which features the chlorine atom at position 4 and the carboxylic acid group at position 5. This positional isomer demonstrates how the relative locations of the chlorine and carboxylic acid functional groups influence the overall molecular properties and reactivity patterns. The molecular weight of this isomer is identical at 188.61 daltons, but the electronic distribution and steric effects differ significantly.

The comparison with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, which lacks the chlorine substituent, illustrates the specific contributions of halogen substitution to the molecular properties. This unsubstituted analog has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 daltons, representing a mass difference of 34.44 daltons corresponding to the chlorine atom. The melting point of this compound is reported as 132-145 degrees Celsius, providing a baseline for understanding the thermal properties of the chlorinated derivative.

Computational chemistry data comparisons reveal that the chlorine substitution significantly affects the calculated logarithm of the partition coefficient (LogP) values, with 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid showing a LogP of 1.3341. This indicates increased lipophilicity compared to the non-chlorinated analog, which has important implications for biological activity and pharmaceutical applications. The polar surface area calculation of 55.12 square angstroms for the chlorinated compound provides insights into membrane permeability and molecular interactions.

The hydrogen bond acceptor and donor counts remain consistent across the series, with three acceptor sites and one donor site for each carboxylic acid derivative. However, the rotatable bond count of two reflects the flexibility of the ethyl substituent and the carboxylic acid group, which may influence conformational preferences and binding interactions. These comparative structural analyses provide a comprehensive framework for understanding the unique properties of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid within the broader context of pyrazole carboxylic acid chemistry.

Properties

IUPAC Name |

5-chloro-1-ethyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQXUQOQZIPAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is primarily recognized for its effectiveness as a herbicide. It plays a crucial role in controlling unwanted plant growth, thus improving crop yields. The compound's selective action helps reduce competition for resources among crops, making it valuable in agricultural practices aimed at enhancing productivity and sustainability .

Pharmaceutical Development

Synthesis of Novel Pharmaceuticals

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of targeted therapies for specific diseases. Research has shown that derivatives of this pyrazole compound exhibit significant biological activity, paving the way for new drug formulations .

Material Science

Advanced Materials Formulation

In material science, 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is utilized in the formulation of advanced materials, including polymers and coatings. The unique chemical properties of this compound enhance the durability and performance of materials, making them suitable for various industrial applications. Its incorporation into materials can lead to improved resistance against environmental factors .

Analytical Chemistry

Reagent in Analytical Methods

The compound also finds applications in analytical chemistry as a reagent. It facilitates the detection and quantification of other compounds, which is essential for quality control across different industries. Its effectiveness in analytical methods underscores its versatility beyond agricultural and pharmaceutical uses .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Agricultural Chemistry | Effective herbicide that improves crop yield by controlling unwanted plant growth |

| Pharmaceutical Development | Building block for synthesizing novel pharmaceuticals targeting specific diseases |

| Material Science | Used in formulating advanced materials such as polymers and coatings for enhanced durability |

| Analytical Chemistry | Acts as a reagent facilitating detection and quantification of compounds for quality control |

Case Studies and Research Findings

- Agricultural Efficacy : Studies have demonstrated that formulations containing 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid significantly reduce weed populations in various crops, leading to increased yields .

- Pharmaceutical Innovations : Research has highlighted the potential of this compound in developing anti-cancer agents, showcasing its ability to modify cellular pathways involved in tumor growth .

- Material Enhancements : Investigations into polymer blends incorporating this pyrazole derivative have shown improvements in thermal stability and mechanical properties, making them suitable for demanding applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Positional Isomerism

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity

- N1 Substituents : The ethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or hydrogen). In contrast, the phenyl group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid increases aromaticity, improving metal coordination (e.g., copper complexes with antibacterial properties) .

Solubility and Reactivity

- The absence of an N1 substituent in 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid reduces steric hindrance but decreases solubility in organic solvents .

- The trifluoromethyl group in 5-chloro-3-(trifluoromethyl)-1H-pyrazole (similarity score 0.65) introduces strong electron-withdrawing effects, enhancing metabolic stability in drug design .

Preparation Methods

Synthesis of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester

This intermediate is synthesized by methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate in the presence of a base such as potassium carbonate. The process is typically conducted under nitrogen atmosphere to avoid oxidation.

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Starting material | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | 168 g (example scale) |

| Base | Potassium carbonate | 138–207 g depending on embodiment |

| Methylating agent | Dimethyl carbonate | 90–108 g or 450–750 mL solvent |

| Solvent | Diethylene glycol dimethyl ether or neat dimethyl carbonate | Varies by embodiment |

| Temperature | 80–120 °C | Controlled per protocol |

| Pressure | Atmospheric or up to 0.93 MPa | Depending on conditions |

| Reaction time | 8–12 hours | |

| Atmosphere | Nitrogen | To prevent oxidation |

| Purification | Cooling to 15–25 °C, filtration, vacuum distillation | Removes salts and unreacted reagents |

| Yield | >82.5% | Purity >95.3% |

Multiple embodiments report variations in temperature, pressure, and reagent ratios to optimize the reaction (see Table 1).

Table 1: Representative Reaction Conditions for Methylation Step

| Embodiment | Temp (°C) | Pressure (MPa) | K2CO3 (g) | Dimethyl Carbonate (g) | Solvent (mL) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 3 | 100 | 0.93 | 138 | 450 | None | 8 | >82.5 | >95.3 |

| 4 | 120 | 0.5 | 165.6 | 585 | None | 12 | >82.5 | >95.3 |

| 5 | 120 | 0 (atm) | 179.4 | 99 | 600 (diethylene glycol dimethyl ether) | 10 | >82.5 | >95.3 |

| 6 | 80 | 0 (atm) | 207 | 90 | 700 (diethylene glycol dimethyl ether) | 12 | >82.5 | >95.3 |

Chlorination to form 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

The chlorination step introduces the chlorine atom at the 4-position of the pyrazole ring. This is carried out by treating the intermediate with hydrochloric acid and hydrogen peroxide in the presence of dichloroethane as solvent.

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Intermediate | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Purified from previous step |

| Hydrochloric acid | 35–40% mass concentration | 11–14 molar equivalents relative to intermediate |

| Hydrogen peroxide | 30–40% mass concentration | 1.1–1.6 molar equivalents |

| Solvent | Dichloroethane | 1–1.5 molar equivalents |

| Temperature | 20–30 °C (addition), then 50–70 °C (incubation) | Dropwise addition of H2O2 at low temp, then heating |

| Reaction time | 6–7 hours total | Includes incubation post-addition |

| Workup | Cooling, phase separation, washing with sodium sulfite (4–6%), sodium carbonate (4–6%), and water | Drying with anhydrous sodium sulfate |

| Yield | Up to 95.2% | Purity up to 96.9% |

The chlorination is carefully controlled to avoid over-oxidation or side reactions. The process includes a purification sequence involving washing and drying to remove residual reagents and by-products.

Summary of Preparation Method

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, K2CO3, 80–120 °C, N2 atmosphere, 8–12 h | >82.5 | >95.3 | Vacuum distillation purification |

| Chlorination at 4-position | HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–70 °C, 6–7 h | Up to 95.2 | Up to 96.9 | Washing and drying purification |

Research Findings and Notes

- The methylation step using dimethyl carbonate is a green and efficient methylating agent, providing a good balance of yield and purity.

- The chlorination step employs a mild oxidative chlorination using hydrogen peroxide and hydrochloric acid, avoiding harsher chlorinating agents.

- Purification steps involving temperature control, filtration, and washing are critical to achieving high-purity products.

- The process is scalable and adaptable, with variations in solvent and reagent ratios reported to optimize conditions for industrial production.

- The overall process is robust and reproducible, with yields consistently above 80% for the intermediate and above 90% for the chlorinated product.

Q & A

Q. How do solvent effects and pH influence the compound’s stability during long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in varied solvents (aqueous buffers pH 2–12, DMSO) monitor degradation via HPLC. Degradation products (e.g., decarboxylated pyrazole) are identified using LC-MS/MS. Buffered solutions at pH 7.4 show <5% degradation over 3 months .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Reported yields for Knoevenagel condensations range from 60% to 85% due to moisture sensitivity of intermediates. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂) improve reproducibility .

- Pharmacological Variability : Anti-inflammatory IC₅₀ values vary (COX-2: 0.8–2.1 µM) across studies due to assay protocols (e.g., human vs. murine enzymes). Standardized recombinant enzyme sources reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.